2-(3,5-Dimethylphenyl)-4-methyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethylphenyl)-4-methyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-4-methyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)-4-methyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boron group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include acids (e.g., HCl) and protic solvents (e.g., water, methanol).
Major Products
Scientific Research Applications
2-(3,5-Dimethylphenyl)-4-methyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)-4-methyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki–Miyaura coupling.
Pinacolborane: A borane compound used in hydroboration reactions.
4,4,5,5-Tetramethyl-2-(3,5-dimethylphenyl)-1,3,2-dioxaborolane: A similar boronic ester with a different substituent pattern.
Uniqueness
2-(3,5-Dimethylphenyl)-4-methyl-1,3,2-dioxaborolane is unique due to its specific substituent pattern, which can influence its reactivity and selectivity in chemical reactions. Its stability and ease of handling make it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C11H15BO2 |
---|---|
Molecular Weight |
190.05 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-4-methyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H15BO2/c1-8-4-9(2)6-11(5-8)12-13-7-10(3)14-12/h4-6,10H,7H2,1-3H3 |
InChI Key |
GHFLJNNEYBXYJY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(O1)C)C2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.